molecular formula C11H11Cl2NO3 B8672954 Ethyl 2-(3,5-dichlorophenylaminocarbonyl)acetate CAS No. 72324-45-9

Ethyl 2-(3,5-dichlorophenylaminocarbonyl)acetate

Cat. No. B8672954
CAS RN: 72324-45-9
M. Wt: 276.11 g/mol
InChI Key: UZUJVOXDFWXBTB-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichlorophenylaminocarbonyl)acetate is a useful research compound. Its molecular formula is C11H11Cl2NO3 and its molecular weight is 276.11 g/mol. The purity is usually 95%.
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properties

CAS RN

72324-45-9

Product Name

Ethyl 2-(3,5-dichlorophenylaminocarbonyl)acetate

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

ethyl 3-(3,5-dichloroanilino)-3-oxopropanoate

InChI

InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)6-10(15)14-9-4-7(12)3-8(13)5-9/h3-5H,2,6H2,1H3,(H,14,15)

InChI Key

UZUJVOXDFWXBTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 200 ml of methylene chloride were dissolved 5.0 g of monoethylmalonate and 6.12 g of 3,5-dichloroaniline. Under cooling with ice, to the mixture was added 8.57 of N,N'-dicyclohexylcarbodiimide, followed by stirring at room temperature for 5 hours. Insoluble materials were removed by filtration. The filtrate was diluted with ethyl acetate, washed with 1N hydrochloric acid and dried over anhydrous magnesium sulfate. The residue was purified by silica gel column chromatography (silica gel:250 g) using a mixed solvent of chloroform and acetone (20:1 by volume) to obtain 6.57 g of the oily titled comouond.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.12 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 200 ml of dichloromethane were dissolved 5.0 g of monoethyl malonate and 6.12 g of 3,5-dichloroaniline. Under cooling with ice, to the solution was added 8.57 g of N,N'-dicyclohexylcarbodiimide, followed by stirring at room temperature for 5 hours. Insoluble materials was removed by filtration. The filtrate was diluted with ethyl acetate and washed with 1N hydrochloric acid and dried over anhydrous magnesium sulfate. The residue was purified by silica gel column chromatography using 250 g of silica gel and using chloroform-acetone (20:1 by volume) as an eluent to obtain 6.57 g of the oily titled compound.
Quantity
8.57 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.12 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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